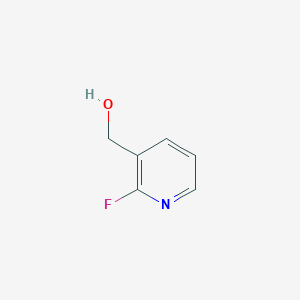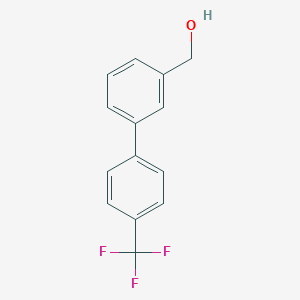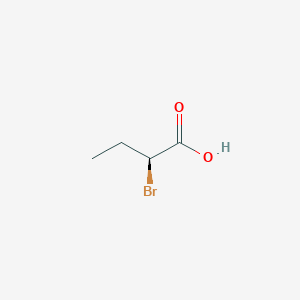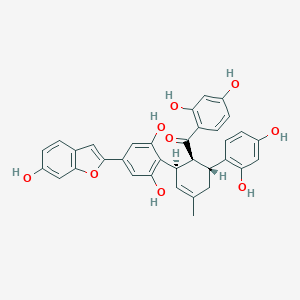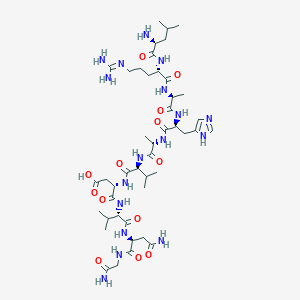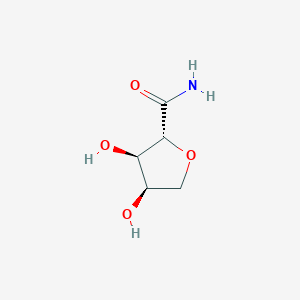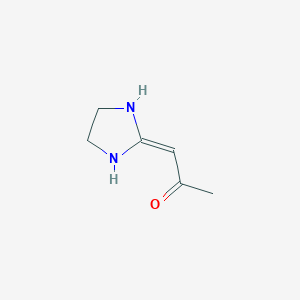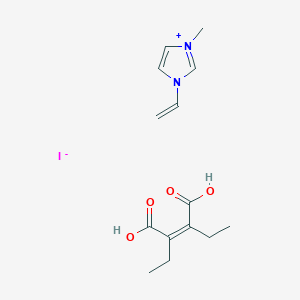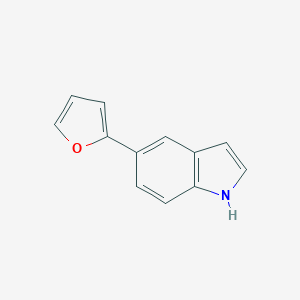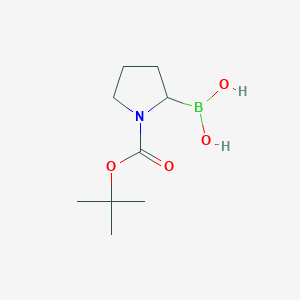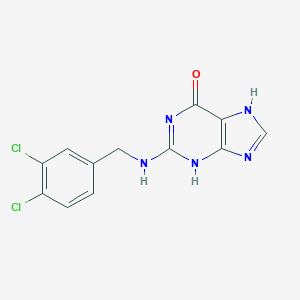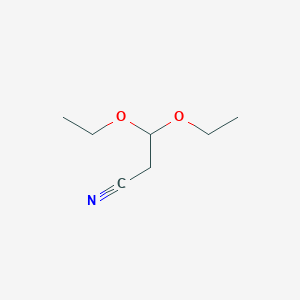
1-Propan-2-yl-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propan-2-yl-2,3-dihydro-1H-indene, also known as tetrahydronaphthalene, is a colorless liquid that is widely used in the chemical industry. Its unique chemical properties make it a valuable compound for various scientific research applications. In
Wirkmechanismus
The mechanism of action of 1-Propan-2-yl-2,3-dihydro-1H-indene is not well understood. However, it is believed to act as a hydrogen donor in various chemical reactions. It is also known to act as a reducing agent in certain chemical reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-Propan-2-yl-2,3-dihydro-1H-indene. However, it is known to be a mild irritant to the skin and eyes and can cause respiratory irritation if inhaled. It is not known to have any significant toxic effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Propan-2-yl-2,3-dihydro-1H-indene in lab experiments is its unique chemical properties. It is a good solvent for a wide range of organic compounds and has a relatively low boiling point, making it easy to remove from reaction mixtures. However, its low flash point and potential for respiratory irritation make it a hazardous material to work with.
Zukünftige Richtungen
There are numerous future directions for the scientific research of 1-Propan-2-yl-2,3-dihydro-1H-indene. One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the exploration of its potential as a hydrogen donor in various chemical reactions. Additionally, there is potential for the compound to be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
1-Propan-2-yl-2,3-dihydro-1H-indene is a valuable compound for various scientific research applications. Its unique chemical properties make it a useful solvent and starting material for the synthesis of various organic compounds. While there is limited information available on its biochemical and physiological effects, it is not known to have any significant toxic effects on humans or animals. There are numerous future directions for the scientific research of 1-Propan-2-yl-2,3-dihydro-1H-indene, including the development of new synthetic methods and exploration of its potential as a hydrogen donor in chemical reactions.
Synthesemethoden
The synthesis of 1-Propan-2-yl-2,3-dihydro-1H-indene can be achieved through various methods. One of the most common methods is the catalytic hydrogenation of naphthalene using a palladium catalyst. Another method involves the reduction of naphthalene using sodium in the presence of ethanol. The yield of the synthesis process varies depending on the method used, but typically ranges from 60% to 80%.
Wissenschaftliche Forschungsanwendungen
1-Propan-2-yl-2,3-dihydro-1H-indene has numerous scientific research applications. It is commonly used as a solvent in organic chemistry experiments due to its unique chemical properties. It is also used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Eigenschaften
CAS-Nummer |
137823-73-5 |
|---|---|
Produktname |
1-Propan-2-yl-2,3-dihydro-1H-indene |
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1-propan-2-yl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-9(2)11-8-7-10-5-3-4-6-12(10)11/h3-6,9,11H,7-8H2,1-2H3 |
InChI-Schlüssel |
FLUHDWXWFRCIFJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC2=CC=CC=C12 |
Kanonische SMILES |
CC(C)C1CCC2=CC=CC=C12 |
Synonyme |
1H-Indene,2,3-dihydro-1-(1-methylethyl)-,(+)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



